molecular formula C20H22N4O3 B12164617 N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide

N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide

Cat. No.: B12164617
M. Wt: 366.4 g/mol
InChI Key: AKIOJGHSKXFTLY-UHFFFAOYSA-N
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Description

N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide: is a complex organic compound that features a unique structure combining a furan ring, a benzodiazole moiety, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.

    Formation of the Carbamoyl Methyl Group: This step involves the reaction of the furan derivative with methyl isocyanate.

    Coupling with Cyclopropanecarboxamide: The final step involves the coupling of the intermediate with cyclopropanecarboxylic acid under peptide coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of benzodiazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism by which N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are known to interact with benzodiazole and furan derivatives.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide is unique due to its combination of a furan ring, benzodiazole moiety, and cyclopropane carboxamide group, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C20H22N4O3/c25-19(22-12-15-4-3-11-27-15)13-24-17-6-2-1-5-16(17)23-18(24)9-10-21-20(26)14-7-8-14/h1-6,11,14H,7-10,12-13H2,(H,21,26)(H,22,25)

InChI Key

AKIOJGHSKXFTLY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCC2=NC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4

Origin of Product

United States

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